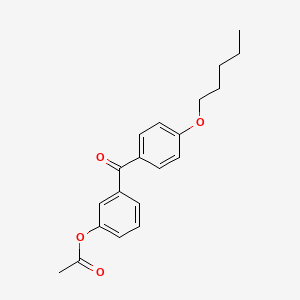

3-Acetoxy-4'-pentyloxybenzophenone

Descripción

3-Acetoxy-4'-pentyloxybenzophenone is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 3-position and a pentyloxy chain (-O-C₅H₁₁) at the 4'-position of the benzophenone scaffold. This compound is primarily utilized in industrial and scientific research contexts, such as organic synthesis intermediates or photochemical studies . Its molecular formula is C₂₀H₂₂O₄, with a molecular weight of 326.39 g/mol (inferred from analogs in ).

Propiedades

IUPAC Name |

[3-(4-pentoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-4-5-13-23-18-11-9-16(10-12-18)20(22)17-7-6-8-19(14-17)24-15(2)21/h6-12,14H,3-5,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKMENOACLWXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641656 | |

| Record name | 3-[4-(Pentyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-06-8 | |

| Record name | 3-[4-(Pentyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 3-Acetoxy-4’-pentyloxybenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentyloxybenzoyl chloride and 3-hydroxybenzophenone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the acetylation of the hydroxyl group on the benzophenone ring.

Industrial Production: On an industrial scale, the production of 3-Acetoxy-4’-pentyloxybenzophenone may involve the use of large reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-Acetoxy-4’-pentyloxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The acetoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

3-Acetoxy-4'-pentyloxybenzophenone serves as a precursor in the synthesis of complex organic molecules and polymers. It is particularly noted for its role in developing UV-absorbing materials, which are crucial in various industrial applications.

Table 1: Chemical Reactions and Products

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Formation of quinones | Quinones and related compounds |

| Reduction | Conversion to hydroxy derivatives | Hydroxy derivatives |

| Substitution | Nucleophilic substitution reactions | Various substituted derivatives |

Biology

The compound exhibits notable biological activities, including antimicrobial and anticancer properties. Its mechanism of action primarily involves the absorption of ultraviolet light, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems.

Antimicrobial Activity:

Research indicates that this compound shows significant antimicrobial effects against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Table 2: Antimicrobial Activity Summary

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate Inhibition | |

| Gram-negative Bacteria | High Inhibition | |

| Fungi | Moderate Inhibition |

Anticancer Activity:

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and prostate cancers.

Case Study:

In a study on breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM after 24 hours. The mechanism was attributed to increased oxidative stress leading to DNA damage and subsequent apoptosis.

Medical Applications

In medicine, this compound is being investigated for its potential use in drug development and photodynamic therapy. Its ability to generate ROS upon UV activation makes it a candidate for targeted cancer therapies, where it can selectively induce cell death in malignant cells while sparing normal tissues.

In Vivo Studies:

Animal models have shown that administration of this compound at dosages of 5 mg/kg results in decreased tumor growth when combined with UV light exposure. Histological analyses indicated increased apoptosis within tumor tissues.

Industrial Applications

The compound is utilized in the production of UV-absorbing materials, coatings, and plastics. Its unique structure enhances its reactivity and UV-absorbing capabilities, making it valuable for protecting products from UV degradation.

Mecanismo De Acción

The mechanism of action of 3-Acetoxy-4’-pentyloxybenzophenone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.

Pathways Involved: The exact pathways involved depend on the specific application and context.

Comparación Con Compuestos Similares

Actividad Biológica

3-Acetoxy-4'-pentyloxybenzophenone is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C20H22O4

- Molecular Weight : 326.39 g/mol

- IUPAC Name : [3-(4-pentoxybenzoyl)phenyl] acetate

- CAS Number : 890100-06-8

The compound features a benzophenone core modified with an acetoxy group and a pentyloxy substituent, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes and receptors, influencing various cellular processes. For instance, it could potentially inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory pathways .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may help in reducing oxidative stress within cells. This is critical as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

Antioxidant Properties

Research indicates that this compound can enhance the levels of intracellular antioxidants such as glutathione. This effect may contribute to its protective roles against oxidative damage .

Anti-inflammatory Effects

In silico studies have shown that derivatives of benzophenone, including this compound, can inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This suggests potential applications in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:

- Inhibition of COX Activity :

- Antioxidant Mechanisms :

- Computational Analysis :

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Acetoxybenzophenone | Lacks pentyloxy group | Moderate COX inhibition |

| 4'-Pentyloxybenzophenone | Similar structure without acetoxy group | Potential antioxidant properties |

| Benzophenone Derivatives | Various substituents affecting reactivity | Diverse applications in pharmacology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.